molecular formula C22H13ClN2O6 B3542219 4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3542219
M. Wt: 436.8 g/mol
InChI Key: OBSNWLUXRPYDOE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the isoindoline core. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the nitro group is electron-withdrawing, which would make the benzyl ring more susceptible to electrophilic attack. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like nitro and carboxylate would likely make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its ability to interact with biological targets such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, many nitro compounds are explosive, and chlorinated compounds can be harmful to the environment .

Properties

IUPAC Name

(4-nitrophenyl)methyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O6/c23-18-3-1-2-4-19(18)24-20(26)16-10-7-14(11-17(16)21(24)27)22(28)31-12-13-5-8-15(9-6-13)25(29)30/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSNWLUXRPYDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-nitrobenzyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate

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